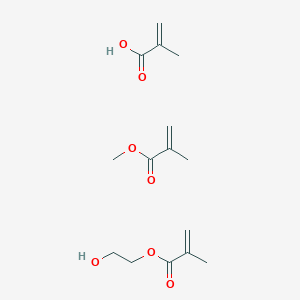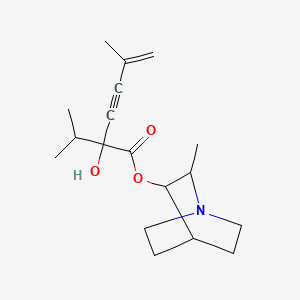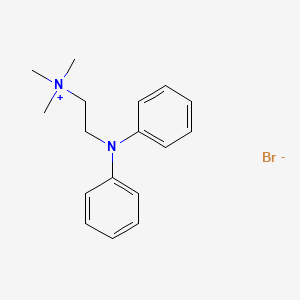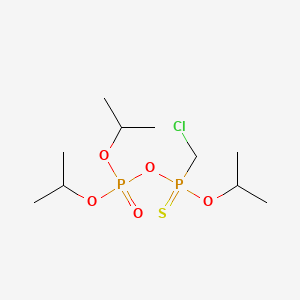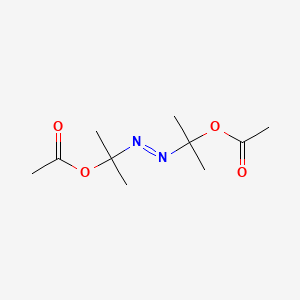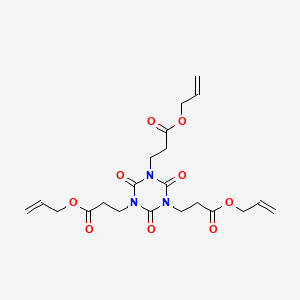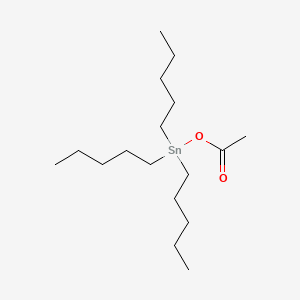
Stannane, acetoxytripentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, acetoxytripentyl- is an organotin compound with the chemical formula C20H18O2Sn. It is also known by other names such as acetatotriphenylstannane and acetoxytriphenylstannane . This compound is characterized by the presence of a tin atom bonded to three phenyl groups and an acetoxy group. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of stannane, acetoxytripentyl- typically involves the reaction of triphenyltin chloride with acetic anhydride in the presence of a base. The reaction proceeds as follows:
Ph3SnCl+(CH3CO)2O→Ph3SnOCOCH3+CH3COCl
In this reaction, triphenyltin chloride reacts with acetic anhydride to form stannane, acetoxytripentyl- and acetyl chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Análisis De Reacciones Químicas
Stannane, acetoxytripentyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to form the corresponding tin hydrides.
Substitution: The acetoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Stannane, acetoxytripentyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of stannane, acetoxytripentyl- involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The acetoxy group can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that can participate in further chemical reactions .
Comparación Con Compuestos Similares
Stannane, acetoxytripentyl- can be compared with other organotin compounds such as:
Triphenyltin acetate: Similar in structure but with different functional groups.
Tributyltin acetate: Contains butyl groups instead of phenyl groups.
Triphenyltin chloride: Lacks the acetoxy group and has different reactivity.
The uniqueness of stannane, acetoxytripentyl- lies in its specific combination of phenyl and acetoxy groups, which confer distinct chemical properties and reactivity compared to other organotin compounds .
Propiedades
Número CAS |
2587-75-9 |
|---|---|
Fórmula molecular |
C17H36O2Sn |
Peso molecular |
391.2 g/mol |
Nombre IUPAC |
tripentylstannyl acetate |
InChI |
InChI=1S/3C5H11.C2H4O2.Sn/c3*1-3-5-4-2;1-2(3)4;/h3*1,3-5H2,2H3;1H3,(H,3,4);/q;;;;+1/p-1 |
Clave InChI |
UTECNAFVGJVWLT-UHFFFAOYSA-M |
SMILES canónico |
CCCCC[Sn](CCCCC)(CCCCC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


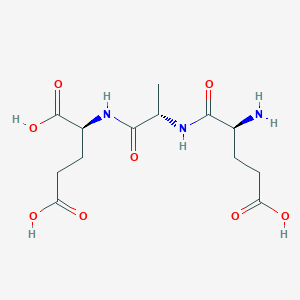

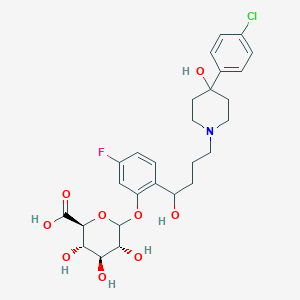
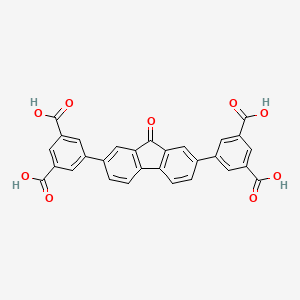
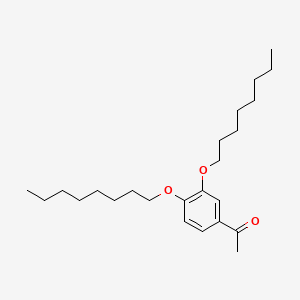
![Ruthenium,chloro[a-(3,5-dimethyl-1H-pyrazol-1-yl-kn2)-3,5-dimethyl-1H-pyrazole-1-acetato-kn2,ko1]bis(triphenylphosphine)-,(oc-6-34)-(9ci)](/img/structure/B13749567.png)
![3-(Dimethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13749570.png)
